Ténéligliptine
Vue d'ensemble
Description
La ténéliptine est un médicament pharmaceutique utilisé pour le traitement du diabète de type 2. La ténéliptine a été développée par Mitsubishi Tanabe Pharma et lancée au Japon en 2012 . Elle est connue pour sa structure de domaine en forme de J ou verrouillée en forme d'ancre unique, qui contribue à son inhibition puissante de l'enzyme dipeptidyl peptidase-4 .
Applications De Recherche Scientifique
Teneligliptin has been extensively studied for its efficacy and safety in the treatment of type 2 diabetes mellitus. It has been shown to significantly control glycemic parameters with minimal risk of hypoglycemia and weight gain . Teneligliptin is used both as a monotherapy and as an add-on therapy with other glycemic agents .
Mécanisme D'action
Target of Action
Teneligliptin primarily targets the dipeptidyl peptidase-4 (DPP-4) enzyme . DPP-4 is involved in the degradation of incretin hormones, specifically glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . These hormones play a crucial role in regulating insulin secretion in response to meals.
Mode of Action
Teneligliptin acts as a potent, selective, and long-lasting inhibitor of the DPP-4 enzyme . By inhibiting DPP-4, teneligliptin prevents the degradation of incretin hormones, leading to increased and prolonged active incretin levels . This results in enhanced insulin secretion and suppressed glucagon release, thereby improving blood glucose control .
Biochemical Pathways
The inhibition of DPP-4 by teneligliptin affects the incretin system, a group of metabolic hormones that stimulate a decrease in blood glucose levels. Incretins do this by increasing the amount of insulin released after eating, even before blood glucose levels become elevated. They also slow the rate of absorption of nutrients into the blood stream by reducing gastric emptying and may directly reduce food intake. As a result, blood glucose control is improved .
Pharmacokinetics
Teneligliptin exhibits unique pharmacokinetic properties. It has a half-life (t½) of approximately 24 hours . It is metabolized by cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3), or excreted from the kidney in an unchanged form . This suggests that teneligliptin has a low potential for drug-drug interactions .
Result of Action
The molecular and cellular effects of teneligliptin’s action primarily involve improved blood glucose control. By inhibiting DPP-4 and thus increasing active incretin levels, teneligliptin enhances insulin secretion and suppresses glucagon release . This leads to a decrease in blood glucose levels, which is beneficial for managing type 2 diabetes mellitus .
Action Environment
The efficacy and safety of teneligliptin have been demonstrated in various environments, including in patients with renal impairment and elderly patients . Furthermore, teneligliptin has shown antioxidative properties, which induce the antioxidant cascade, as well as hydroxyl radical (·OH) scavenging properties . It has also shown endothelial protective effects in several non-clinical and clinical studies . These properties suggest that teneligliptin’s action, efficacy, and stability can be influenced by various environmental factors, including oxidative stress conditions .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La ténéliptine peut être synthétisée par une série de réactions chimiques impliquant divers réactifs et conditions. Une méthode implique l'utilisation de chlorure de p-nitrobenzènesulfonyle dans le toluène, qui est ajouté lentement au mélange réactionnel tout en maintenant la température interne inférieure à 15 °C . Une autre méthode implique l'utilisation d'un tampon phosphate à pH 6,0 et d'acétonitrile comme phase mobile en mode élution isocratique à un débit de 1,0 ml/min .
Méthodes de production industrielle : La production industrielle de la ténéliptine implique l'utilisation de techniques de pointe telles que la chromatographie liquide haute performance en phase inverse (RP-HPLC) et la chromatographie liquide ultra-performante (UPLC) couplée à la spectrométrie de masse en tandem (LC/MS/MS) pour l'identification et la validation du composé et de ses produits de dégradation .
Analyse Des Réactions Chimiques
Types de réactions : La ténéliptine subit différents types de réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Des études de dégradation forcée ont montré que la ténéliptine se dégrade dans des conditions acides, basiques, neutres (peroxyde), photo et thermiques .
Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant la ténéliptine comprennent le chlorure de p-nitrobenzènesulfonyle, le tampon phosphate et l'acétonitrile . Les réactions sont généralement effectuées à des températures et des niveaux de pH contrôlés pour assurer la stabilité et l'efficacité du composé .
Principaux produits formés : Les principaux produits formés par la dégradation de la ténéliptine comprennent divers pics observés à différentes valeurs de m/z, telles que 375,72, 354,30, 310,30, 214,19, 155,65, 138,08 et 136,18 .
Applications de la recherche scientifique
La ténéliptine a été largement étudiée pour son efficacité et sa sécurité dans le traitement du diabète de type 2. Il a été démontré qu'elle contrôlait de manière significative les paramètres glycémiques avec un risque minimal d'hypoglycémie et de prise de poids . La ténéliptine est utilisée à la fois en monothérapie et en thérapie adjuvante avec d'autres agents glycémiques .
Mécanisme d'action
La ténéliptine inhibe l'enzyme dipeptidyl peptidase-4, qui est impliquée dans la dégradation des hormones incrétines telles que le peptide-1 de type glucagon et le polypeptide insulinotrope dépendant du glucose . En inhibant cette enzyme, la ténéliptine augmente et prolonge les niveaux actifs de ces hormones incrétines, ce qui conduit à une amélioration du contrôle glycémique . La structure de domaine en forme de J ou verrouillée en forme d'ancre unique de la ténéliptine contribue à son inhibition puissante de l'enzyme dipeptidyl peptidase-4 .
Comparaison Avec Des Composés Similaires
Composés similaires : Les composés similaires à la ténéliptine comprennent d'autres inhibiteurs de la dipeptidyl peptidase-4 tels que la vildagliptine, la sitagliptine, la saxagliptine et la linagliptine .
Comparaison : Comparée à d'autres inhibiteurs de la dipeptidyl peptidase-4, la ténéliptine a montré une efficacité glycémique similaire en termes de réduction des niveaux d'hémoglobine glyquée (HbA1c) . la ténéliptine a une structure de domaine en forme de J ou verrouillée en forme d'ancre unique, qui contribue à son inhibition puissante de l'enzyme dipeptidyl peptidase-4 . De plus, la ténéliptine a été associée à un risque minimal d'hypoglycémie et de prise de poids, ce qui en fait une option thérapeutique sûre et efficace pour les patients atteints de diabète de type 2 .
Propriétés
IUPAC Name |
[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6OS/c1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-30-16-27/h2-6,13,19-20,23H,7-12,14-16H2,1H3/t19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRQANOPCQRCME-PMACEKPBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1)N2CCN(CC2)[C@H]3C[C@H](NC3)C(=O)N4CCSC4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30997419 | |
Record name | {4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]pyrrolidin-2-yl}(1,3-thiazolidin-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30997419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
760937-92-6 | |
Record name | Teneligliptin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=760937-92-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Teneligliptin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0760937926 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Teneligliptin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11950 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | {4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]pyrrolidin-2-yl}(1,3-thiazolidin-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30997419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TENELIGLIPTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28ZHI4CF9C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of teneligliptin?
A1: Teneligliptin exerts its antidiabetic effect by selectively and competitively inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). [, , ] This inhibition prevents the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). [, , ]
Q2: What are the downstream effects of DPP-4 inhibition by teneligliptin?
A2: By increasing the levels of active GLP-1 and GIP, teneligliptin stimulates glucose-dependent insulin secretion from pancreatic beta cells. [, , ] This leads to improved glycemic control by reducing both fasting and postprandial blood glucose levels. [, , , ] Additionally, teneligliptin reduces glucagon secretion from pancreatic alpha cells, further contributing to glycemic control. []
Q3: Does teneligliptin affect insulin secretion in a glucose-independent manner?
A3: While teneligliptin primarily enhances glucose-dependent insulin secretion, studies have shown that it can also enhance early-phase insulin secretion, which is partially independent of glucose levels. [] This suggests a multi-faceted approach to glycemic control.
Q4: What is the molecular formula and weight of teneligliptin?
A4: The molecular formula of teneligliptin is C22H29N5O3S. It has a molecular weight of 427.56 g/mol. [, ]
Q5: Are there any specific structural features that contribute to teneligliptin's properties?
A5: Yes, teneligliptin features a unique structure characterized by five consecutive rings. [] This distinctive structure is thought to contribute to its potent and long-lasting inhibitory effect on DPP-4. []
Q6: Is there information on the material compatibility of teneligliptin for specific applications?
A6: The provided research papers primarily focus on the pharmaceutical applications of teneligliptin. Information on its compatibility with specific materials beyond pharmaceutical formulations is limited in these studies.
Q7: Does teneligliptin possess any catalytic properties?
A7: Teneligliptin functions as an enzyme inhibitor rather than a catalyst. It binds to the active site of DPP-4, preventing the enzyme from catalyzing the breakdown of incretin hormones.
Q8: Have computational chemistry approaches been used to study teneligliptin?
A8: While the provided articles don't delve deeply into computational studies, one study mentions the use of a physiologically based pharmacokinetic (PBPK) model to simulate and understand teneligliptin's pharmacokinetic properties in various populations. []
Q9: What are the SHE regulations surrounding teneligliptin's manufacturing and use?
A9: The provided research papers primarily focus on teneligliptin's efficacy and safety in a clinical setting. Information on specific SHE regulations governing its manufacturing and use is not extensively discussed.
Q10: How is teneligliptin absorbed and distributed in the body?
A13: Teneligliptin is orally administered and exhibits good absorption. [] Following absorption, it is widely distributed in the body, with higher concentrations observed in the kidneys, liver, and lungs. []
Q11: What are the primary routes of teneligliptin's metabolism and excretion?
A14: Teneligliptin is primarily metabolized in the liver by CYP3A4 and FMO3 enzymes, with teneligliptin sulfoxide being its major active metabolite. [, ] It displays a dual mode of elimination, with approximately 45% excreted in urine and 46% in feces. [] This balance in elimination pathways suggests a lower likelihood of drug interactions and a reduced need for dose adjustments in patients with renal or hepatic impairment. []
Q12: Does food intake affect the pharmacokinetics of teneligliptin?
A15: Teneligliptin can be administered once daily without regard to food intake, indicating that food does not significantly affect its pharmacokinetic profile. []
Q13: How does renal impairment affect teneligliptin's pharmacokinetics?
A16: Studies show that teneligliptin exhibits consistent pharmacokinetics in patients with varying degrees of renal impairment, including end-stage renal disease (ESRD). [, , ] This is attributed to its balanced elimination through both renal and hepatic pathways, requiring no dose adjustment in these patient populations. [, , ]
Q14: Do genetic polymorphisms influence teneligliptin's pharmacokinetics?
A17: Research indicates that polymorphisms in the FMO3 gene can affect teneligliptin's pharmacokinetics, leading to gene dosage-dependent increases in peak plasma concentration (Cmax,ss) and area under the curve (AUC). [] Polymorphisms in the CYP3A4 gene were also found to influence its pharmacokinetics, but the clinical significance of these findings requires further investigation. []
Q15: What is the efficacy of teneligliptin in preclinical models of diabetes?
A18: In several animal models of diabetes, including high-fat diet-fed and ob/ob mice, teneligliptin demonstrated significant improvements in glycemic control, including reductions in HbA1c, fasting blood glucose, and postprandial blood glucose levels. [, , ]
Q16: What is the efficacy of teneligliptin in clinical trials involving patients with T2DM?
A19: Numerous clinical trials have investigated the efficacy and safety of teneligliptin in patients with T2DM. These studies consistently demonstrate significant reductions in HbA1c (ranging from 0.8% to 1.55%) when used as monotherapy or as add-on therapy to other antidiabetic medications such as metformin, sulfonylureas, or insulin. [, , , , , , , , , , , ]
Q17: Does teneligliptin have beneficial effects beyond glycemic control?
A20: Research suggests that teneligliptin may provide additional benefits beyond glycemic control. Preclinical studies in mice have shown its potential to suppress the formation of abdominal aortic aneurysms, [] attenuate hepatic lipogenesis in non-alcoholic fatty liver disease, [] and alleviate diabetes-related cognitive impairment. []
Q18: Does cross-resistance occur between teneligliptin and other DPP-4 inhibitors?
A18: The provided research does not directly address cross-resistance between teneligliptin and other DPP-4 inhibitors. Further research is needed to determine if resistance mechanisms are shared within this drug class.
Q19: What analytical methods are commonly employed to quantify teneligliptin in biological samples?
A23: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used technique for the sensitive and specific quantification of teneligliptin and its active metabolite, teneligliptin sulfoxide, in human plasma. [] This method is particularly valuable for pharmacokinetic studies.
Q20: What other analytical techniques are utilized for teneligliptin analysis?
A24: Reverse-phase high-performance liquid chromatography (RP-HPLC) is another frequently employed technique for teneligliptin analysis. [, ] This method is often used for stability studies, degradation product identification, and impurity profiling. Additionally, UV-Visible spectrophotometry, particularly the first-order derivative method, has been explored for the simultaneous estimation of teneligliptin in combination with other drugs. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.